4-[2-[2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-[2-[2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride typically involves multi-step reactions. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide, followed by the reaction with 1H-benzimidazol-2-amine . Industrial production methods often utilize green solvents like PEG-400 and butan-1-ol to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions
Scientific Research Applications
4-[2-[2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitubercular activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: Studied for their antimicrobial and antitubercular properties. The uniqueness of 4-[2-[2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O.2ClH/c1-17-6-8-18(9-7-17)21-16-26-20-5-3-2-4-19(20)23-22(26)25(21)11-10-24-12-14-27-15-13-24;;/h2-9,16H,10-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCDURUAFMLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCN5CCOCC5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.